![molecular formula C14H17N3O2S B2947823 N-(6-乙酰氨基苯并[d]噻唑-2-基)叔丁酰胺 CAS No. 313660-19-4](/img/structure/B2947823.png)
N-(6-乙酰氨基苯并[d]噻唑-2-基)叔丁酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide: , also known as ANAVEX2-73 or blarcamesine, is a small molecule drug that has shown potential in the treatment of various neurodegenerative diseases. Below is a comprehensive analysis of its scientific research applications, focusing on six unique fields:
Alzheimer’s Disease
ANAVEX2-73 has successfully completed a Phase 2a clinical trial for Alzheimer’s disease and is currently in Phase IIb/Phase III trials . It aims to address the cognitive and memory deficits associated with Alzheimer’s by activating the sigma-1 receptor (SIGMAR1), which is pivotal to restoring neural cell homeostasis and promoting neuroplasticity .
Rett Syndrome
This compound has completed both Phase 2 and Phase 3 studies in adult patients with Rett syndrome, a rare genetic neurological disorder. The drug’s mechanism of action may help alleviate some of the neurological symptoms associated with this condition .
Parkinson’s Disease Dementia
ANAVEX2-73 has undergone a Phase 2 proof-of-concept study for Parkinson’s disease dementia. The treatment targets the cognitive impairments and difficulties with executive functions that are common in patients with Parkinson’s disease .
Amyotrophic Lateral Sclerosis (ALS)
In preclinical trials for ALS, ANAVEX2-73 is being investigated for its neuroprotective effects that could potentially slow down the progression of this debilitating motor neuron disease .
Stroke
Blarcamesine is also being studied in preclinical trials for its efficacy in treating stroke, possibly by reducing brain damage and promoting recovery through its action on neural cells .
Each of these applications represents a unique field of research where ANAVEX2-73 shows promise due to its neuroprotective and neurorestorative properties. The ongoing clinical trials and studies are crucial steps towards understanding the full potential and therapeutic benefits of this compound.
Blarcamesine - Wikipedia US FDA Orphan Drug Designation to ANAVEX®2-73 (blarcamesine) for the Treatment of Fragile X Syndrome Promising Results of Preclinical Study of ANAVEX®2-73 ANAVEX®2-73 (BLARCAMESINE) PHASE 2B/3 STUDY MET PRIMARY AND KEY SECONDARY ENDPOINTS
属性
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-8(18)15-9-5-6-10-11(7-9)20-13(16-10)17-12(19)14(2,3)4/h5-7H,1-4H3,(H,15,18)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWNUCYFNSJSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)pivalamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。